molecular formula C9H9BrO3 B8630996 6-bromo-8-methoxy-4H-benzo[1,3]dioxine CAS No. 951795-65-6

6-bromo-8-methoxy-4H-benzo[1,3]dioxine

Cat. No. B8630996
CAS RN: 951795-65-6
M. Wt: 245.07 g/mol
InChI Key: HZCNUYLLXDNWFE-UHFFFAOYSA-N
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Description

6-bromo-8-methoxy-4H-benzo[1,3]dioxine is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-8-methoxy-4H-benzo[1,3]dioxine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-8-methoxy-4H-benzo[1,3]dioxine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

951795-65-6

Product Name

6-bromo-8-methoxy-4H-benzo[1,3]dioxine

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

6-bromo-8-methoxy-4H-1,3-benzodioxine

InChI

InChI=1S/C9H9BrO3/c1-11-8-3-7(10)2-6-4-12-5-13-9(6)8/h2-3H,4-5H2,1H3

InChI Key

HZCNUYLLXDNWFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCOC2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the 50 g of 4-bromo-2-hydroxymethyl-6-methoxyphenol in 450 ml of DMF there was added 20 g of sodium hydride (60% oily suspension) while cooling on ice, and the mixture was stirred at room temperature for 30 minutes. After adding 15 ml of bromochloromethane and 3.2 g of sodium iodide to the reaction mixture, it was stirred at 80° C. for 6 hours under a nitrogen atmosphere. Saturated aqueous ammonium chloride was added to the reaction mixture, and extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (31.2 g) as a white solid.
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Synthesis routes and methods II

Procedure details

To a 450 ml solution of 50 g of 4-bromo-2-hydroxymethyl-6-methoxyphenol in DMF there was added 20 g of sodium hydride (60% mineral oil suspension) while cooling on ice, and the mixture was stirred at room temperature for 30 minutes. After then adding 15 ml of bromochloromethane and 3.2 g of sodium iodide to the reaction mixture, it was stirred at 80° C. for 6 hours under a nitrogen atmosphere. A saturated ammonium chloride aqueous solution was added to the reaction mixture and extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane system) to obtain the target compound (31.2 g) as a colorless solid.
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Synthesis routes and methods III

Procedure details

To a solution of the 50g of 4-bromo-2-hydroxymethyl-6-methoxyphenol in 450 ml of DMF there was added 20g of sodium hydride (60% oily suspension) while cooling on ice, and the mixture was stirred at room temperature for 30 minutes. After adding 15 ml of bromochloromethane and 3.2 g of sodium iodide to the reaction mixture, it was stirred at 80° C. for 6 hours under a nitrogen atmosphere. Saturated aqueous ammonium chloride was added to the reaction mixture, and extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (31.2 g) as a white solid.
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